![molecular formula C19H19NO2 B11834107 2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 195601-24-2](/img/structure/B11834107.png)
2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, and a benzopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one typically involves the condensation of 4-diethylaminobenzaldehyde with 4-hydroxycoumarin. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. One notable mechanism is the excited-state intramolecular proton transfer (ESIPT) process, which contributes to its dual fluorescence properties . This process is influenced by the solvent environment and the presence of hydrogen bonding, which stabilizes the excited state and facilitates proton transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol
- 5-(4-(diethylamino)-2-((1-substitutedphenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione derivatives
Uniqueness
2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one stands out due to its unique benzopyran core and diethylamino group, which confer distinct photophysical properties and reactivity. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in fluorescence-based applications and research.
Propriétés
Numéro CAS |
195601-24-2 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[4-(diethylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)15-11-9-14(10-12-15)19-13-17(21)16-7-5-6-8-18(16)22-19/h5-13H,3-4H2,1-2H3 |
Clé InChI |
JILZTISUADCYOS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


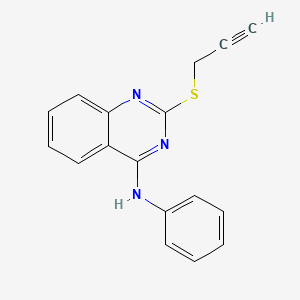

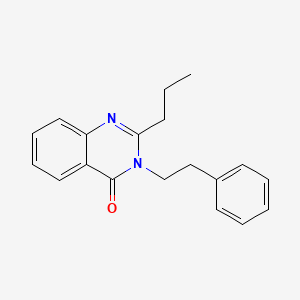

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
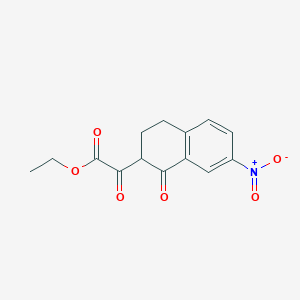

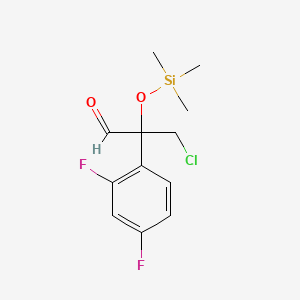
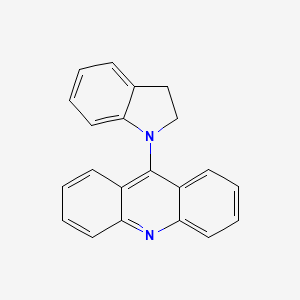


![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)


